molecular formula C16H12N4S B14390082 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione CAS No. 90012-57-0

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione

Cat. No.: B14390082
CAS No.: 90012-57-0
M. Wt: 292.4 g/mol
InChI Key: WRSOWCMOFAGCGZ-UHFFFAOYSA-N
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Description

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is a nitrogen-containing heterocyclic compound with the molecular formula C16H12N4S and a molecular weight of 292.358 g/mol . It features a fused imidazo[4,5-c]pyrazole core structure, a scaffold known to be of significant interest in medicinal and organic chemistry. Heterocyclic compounds containing pyrazole and imidazole rings are widely recognized for their diverse biological activities and are frequently explored as key pharmacophores in drug discovery . While specific biological data for this exact compound is limited in public literature, related pyrazole and imidazole derivatives have been extensively studied and demonstrated a broad spectrum of pharmacological properties in research settings. These properties include antimicrobial, anticancer, anti-inflammatory, and antidepressant activities, among others . The presence of the thione group in its structure may also contribute to its potential as a ligand for metal complexes or as a building block for the synthesis of more complex chemical entities. This compound is provided For Research Use Only and is strictly intended for laboratory and chemical research purposes. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

90012-57-0

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

1,3-diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione

InChI

InChI=1S/C16H12N4S/c21-16-17-14-13(11-7-3-1-4-8-11)19-20(15(14)18-16)12-9-5-2-6-10-12/h1-10H,(H2,17,18,21)

InChI Key

WRSOWCMOFAGCGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2NC(=S)N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Procedure ():

  • Starting Material Preparation :

    • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack reaction:
      • Phenyl hydrazine (1 eq) reacts with acetophenone (1 eq) in MeOH/AcOH (4:1) to form phenyl hydrazone.
      • Formylation using DMF/POCl₃ (Vilsmeier reagent) at 0–5°C yields the aldehyde intermediate.
  • Cyclization with Thiourea :

    • The aldehyde (2 mmol), thiourea (2 mmol), and catalytic acetic acid are refluxed in methanol for 6–8 hours.
    • Post-reaction, the mixture is neutralized with NaOH (pH 4–5), yielding a yellow precipitate.

Data Table 1: Reaction Parameters and Yields

Starting Material Reagent Solvent Temp (°C) Time (h) Yield (%) Source
3-Methyl-1-phenyl-pyrazole-4-carbaldehyde Thiourea MeOH 65–70 6 68–72
1,3-Diphenylpyrazole-4-carboxaldehyde Thiourea EtOH 80 8 75

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency.

Procedure ():

  • Solid-Supported Reaction :
    • Benzoin (1 eq) and thiourea (1.2 eq) are adsorbed on montmorillonite K-10 clay.
    • Irradiated at 300 W for 5–10 minutes.
    • Yield improves from 50% (conventional) to 85%.

Advantages :

  • Reduced reaction time (10 min vs. 4 h).
  • Higher purity due to minimized side reactions.

Chlorination and Desulfurization Pathways

Chlorination of intermediates enables further functionalization.

Procedure ():

  • Chlorination :

    • 3-Methyl-1-phenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione (1 eq) reacts with PCl₅/POCl₃ (1:2) at 80°C for 5 h.
    • Forms 5-chloro derivative, isolated via recrystallization (isopropanol).
  • Desulfurization :

    • Chlorinated compound (1 eq) treated with Cu bronze in DMF at 120°C for 3 h.
    • Yields dimeric product via sulfur elimination.

Data Table 2: Chlorination and Desulfurization Outcomes

Step Reagent Conditions Product Yield (%)
Chlorination PCl₅/POCl₃ 80°C, 5 h 5-Chloro derivative 70
Desulfurization Cu bronze 120°C, 3 h Dimer 62

One-Pot Multicomponent Reactions

Biginelli-like reactions enable efficient assembly of the imidazo[4,5-c]pyrazole core.

Procedure ():

  • Reaction Setup :
    • Pyrazole (1 eq), aldehyde (1 eq), and thiourea (1.2 eq) are mixed in ethanol with HCl gas.
    • Refluxed for 6 h, followed by neutralization to pH 8–9.

Key Observation :

  • Ethanol enhances solubility of intermediates, reducing byproduct formation.

Spectroscopic Validation

  • IR Spectroscopy :

    • C=S Stretch : 1180–1200 cm⁻¹.
    • C=N Stretch : 1600–1630 cm⁻¹.
  • ¹H NMR (DMSO- d6) :

    • Pyrazole H-4 : δ 7.87–7.89 ppm (s, 1H).
    • Phenyl Protons : δ 7.29–7.87 ppm (m, 10H).
  • ¹³C NMR :

    • C-5 (Thione) : δ 180–185 ppm.

Comparative Analysis of Methodologies

Table 3: Efficiency of Synthetic Routes

Method Time Yield (%) Purity Scalability
Conventional Cyclocondensation 6–8 h 68–75 High Moderate
Microwave-Assisted 10 min 85 Very High High
Chlorination/Desulfurization 8 h 62–70 Moderate Low

Challenges and Optimization Strategies

  • Byproduct Formation :
    • Dimerization occurs during desulfurization; mitigated by strict temp control.
  • Catalyst Selection :
    • Triethylamine (TEA) improves thiourea reactivity in cyclocondensation.
  • Solvent Impact :
    • Polar aprotic solvents (DMF) enhance reaction rates but require careful pH adjustment.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione form can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione
  • Substituents : 1- and 3-phenyl groups.
  • Synthesis: Likely involves cyclocondensation of phenylhydrazine with appropriate precursors, similar to derivatives in (e.g., reflux with KOH in ethanol) .
Compound 8a (–2)
  • Substituents: 4-Chlorobenzylideneamino at position 6, 4-hydroxyphenyl at position 3.
  • Synthesis: Derived from phenylhydrazine, 4-chlorobenzaldehyde, and KOH in ethanol, yielding 64% with m.p. 156°C .
  • Key Difference : Electron-withdrawing Cl and polar OH groups enhance reactivity compared to the neutral phenyl groups in the target compound.
2-Isonicotinoyl Derivatives (–11)
  • Substituents: Isonicotinoyl (pyridine-4-carbonyl) at position 2, with variable aryl groups.
  • Synthesis : Eco-friendly, one-pot multicomponent reaction using PEG-400 and bleaching earth clay (BEC), achieving high yields (e.g., 68–75%) .
  • Key Difference: The isonicotinoyl group introduces hydrogen-bonding capacity, influencing antifungal activity .

Physical and Spectral Properties

Property 1,3-Diphenyl Derivative (Target) Compound 8a (Cl, OH Substituents) 2-Isonicotinoyl Derivatives
Melting Point Not reported 156–164°C Varies (method-dependent)
IR C=S Stretch (cm⁻¹) ~1344 (estimated) 1344 Not reported
¹H NMR Features Aromatic protons (δ 6.90–7.42) Similar aromatic signals Distinct pyridine signals
  • Stability: The diphenyl groups in the target compound may improve hydrophobic stability compared to 8a’s hydrolytically sensitive 4-Cl-benzylideneamino group .
Antifungal Potential
  • 2-Isonicotinoyl Derivatives: Exhibit activity against Aspergillus niger and Penicillium citrinum, with electron-withdrawing substituents (e.g., -NO₂) enhancing potency . SAR studies highlight the necessity of the dihydroimidazo[4,5-c]pyrazole core .
Anti-inflammatory Activity
  • Methyl-Substituted Analogs () : 8-methyl-2-substituted derivatives show anti-inflammatory effects in carrageenin-induced edema models. The target’s thione group could modulate similar pathways .

Molecular Docking and SAR

  • 2-Isonicotinoyl Derivatives: Docked into Trypanosoma cruzi CYP51 (PDB: 3KHM), mimicking fluconazole’s binding via pyridine-thione interactions .
  • Target Compound: Predicted to bind CYP51 via phenyl-thione interactions, though reduced polarity may lower affinity compared to isonicotinoyl analogs.

Biological Activity

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C16H12N4S
  • Molecular Weight : 292.36 g/mol
  • CAS Number : 90012-57-0

Anticancer Activity

Recent studies have highlighted the potential of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione as an anticancer agent.

The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It causes G1 phase arrest in MCF-7 breast cancer cells by downregulating cyclin D2 and CDK2 .
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS are associated with the collapse of mitochondrial membrane potential (DΨm), leading to cell death .

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranging from 0.83 to 1.81 µM were recorded for various derivatives .
  • A549 (Lung Cancer) and HeLa (Cervical Cancer) : Similar efficacy was noted, indicating broad-spectrum anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Antibacterial and Antifungal Activity

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione has shown promising results against various bacterial and fungal strains:

  • Candida albicans : Exhibited significant antifungal activity with MIC values comparable to established antifungal agents .
  • Escherichia coli and Klebsiella pneumoniae : Demonstrated higher activity than conventional antibiotics such as chloramphenicol .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been documented in several studies. It is believed to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesIC50/MIC Values
AnticancerMCF-70.83 - 1.81 µM
A549Not specified
HeLaNot specified
AntimicrobialCandida albicansMIC = 3.125 mg/mL
Escherichia coliHigher than chloramphenicol
Klebsiella pneumoniaeHigher than chloramphenicol
Anti-inflammatoryVarious inflammatory modelsNot specified

Case Studies

Several case studies have contributed to understanding the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells as evidenced by flow cytometry and DNA fragmentation assays .
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial effects against multiple strains and found it effective at concentrations lower than traditional antibiotics .

Q & A

Q. What are the common synthetic routes for 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions using precursors like substituted hydrazines and α,β-diketones. For example, diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride yield intermediates, which are characterized via NMR, IR, and X-ray crystallography to confirm regioselectivity and tautomeric forms . Recrystallization from ethanol or toluene is often employed to purify intermediates, with melting points and elemental analysis used for validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns.
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions observed in dihydropyrazole analogs) .
  • FT-IR : Identifies thione (C=S) stretching vibrations (~1,200 cm⁻¹) and NH/OH groups .
    Data interpretation should align with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. How is the compound’s antimicrobial activity initially evaluated, and what controls are required?

Standard protocols involve:

  • Agar dilution/Kirby-Bauer assays : To determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Positive controls : Fluconazole for antifungal activity, ciprofloxacin for antibacterial.
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinities to target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) to prioritize derivatives for synthesis .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and regioselectivity in cyclization steps .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at phenyl rings) with biological activity .

Q. How can conflicting data on biological activity be resolved?

Contradictions often arise from:

  • Structural analogs : Subtle changes (e.g., trifluoromethyl vs. tert-butyl groups) drastically alter solubility and target interactions .
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and validate with dose-response curves .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., lanosterol demethylase activity for antifungals) to confirm target engagement .

Table 1 : Substituent Effects on Antifungal Activity (MIC, μg/mL)

Substituent (R)C. albicansA. fumigatusReference
4-OCH₃8.016.0
4-CF₃2.04.0
4-NO₂32.064.0

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Prodrug design : Introduce hydrolyzable esters or glycosides to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How are traditional synthetic methods reconciled with green chemistry principles?

  • Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalysis : Employ microwave-assisted synthesis to reduce reaction times and energy use .
  • Waste minimization : Use column-free purification (e.g., recrystallization or mechanochemical grinding) .

Q. What statistical frameworks are recommended for analyzing dose-response data?

  • Nonlinear regression : Fit data to Hill or Logit models using software like GraphPad Prism .
  • Error propagation : Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ values .
  • Multivariate analysis : Use PCA to identify dominant factors (e.g., lipophilicity vs. hydrogen bonding) influencing activity .

Q. How can molecular dynamics (MD) simulations clarify the compound’s mechanism of action?

  • Binding stability : Simulate ligand-enzyme complexes (e.g., 100 ns MD runs) to assess conformational changes .
  • Free-energy calculations : Compute binding affinities via MM-PBSA/GBSA to validate docking predictions .
  • Solvent effects : Analyze hydration shells to explain solubility-activity relationships .

Q. What experimental designs validate the compound’s potential as a multi-target therapeutic agent?

  • Polypharmacology profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Transcriptomics : Use RNA-seq to map gene expression changes in treated microbial or cancer cells .
  • In vivo models : Evaluate efficacy in zebrafish or murine models of infection, ensuring adherence to 3R principles .

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